cl-82198

Beschreibung

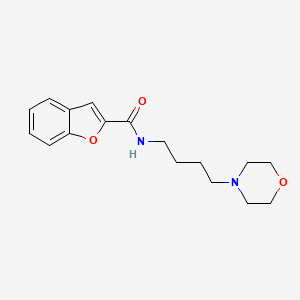

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6,13H,3-4,7-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJQEQAVMNFFAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024592 | |

| Record name | N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307002-71-7 | |

| Record name | N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 307002-71-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CL-82198: A Potent and Selective MMP-13 Inhibitor for Osteoarthritis Research

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CL-82198, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). MMP-13 is a key enzyme implicated in the degradation of cartilage in osteoarthritis, making it a critical target for the development of disease-modifying therapeutics. This compound, also known as 4-(carboxy-(5-(4'-ethoxyphenyl)thiophene-2-sulfonylamino)methyl)piperidine-1-carboxylic acid isopropyl ester, has emerged from discovery efforts as a promising tool for studying the role of MMP-13 in both physiological and pathological processes.

Discovery and Biological Activity

This compound was identified through a focused drug discovery program aimed at developing selective inhibitors of MMP-13.[1] The rationale for targeting MMP-13 stems from its primary role in the breakdown of type II collagen, the main structural component of articular cartilage.[1] Unlike other members of the MMP family, MMP-13 exhibits a pronounced substrate preference for type II collagen over type I and III collagens.

The discovery process involved the optimization of a carboxylic acid lead compound, resulting in the identification of this compound (referred to as compound 24f in the primary literature) as a subnanomolar inhibitor of MMP-13.[1] A key feature of this compound is its remarkable selectivity for MMP-13 over other MMPs, such as MMP-1 (collagenase-1) and MMP-9 (gelatinase B), as well as the related enzyme Tumor Necrosis Factor-alpha Converting Enzyme (TACE).[1][2] This selectivity is crucial for minimizing off-target effects, a significant challenge in the clinical development of previous broad-spectrum MMP inhibitors.

Quantitative Biological Data

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Enzyme | IC50 (nM) | Ki (nM) | Reference |

| MMP-13 | 0.5 | 0.19 | [1] |

| MMP-1 | >10000 | - | [1] |

| TACE | >10000 | - | [1] |

| MMP-9 | No activity | - | [2] |

Table 1: In vitro inhibitory activity of this compound against various metalloproteinases.

In addition to its enzymatic inhibition, the in vivo efficacy of this compound was demonstrated in a rat model of MMP-13-induced cartilage degradation.

| Oral Dose (mg/kg) | Inhibition of Proteoglycan Release (%) | p-value | Reference |

| 10 | 40 | < 0.05 | [1] |

| 30 | 75 | < 0.05 | [1] |

Table 2: In vivo efficacy of this compound in a rat model of cartilage degradation.

Mechanism of Action

The high selectivity of this compound for MMP-13 is attributed to its unique binding mode. Structural studies have revealed that this compound binds to the S1' specificity pocket of the MMP-13 catalytic domain.[] This pocket is a key determinant of substrate specificity among the MMPs. The inhibitor's interaction with residues within this pocket accounts for its potent and selective inhibition of MMP-13, while showing minimal affinity for the corresponding pockets in other MMPs.

Figure 1: Mechanism of this compound inhibition of MMP-13.

Signaling Pathway in Osteoarthritis

MMP-13 is a downstream effector in various signaling pathways that are activated in response to pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), which are key mediators in the pathogenesis of osteoarthritis. These cytokines trigger intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38), leading to the activation of transcription factors like AP-1 and NF-κB. These transcription factors then upregulate the expression of the MMP-13 gene, resulting in increased production and secretion of the enzyme, which in turn degrades the cartilage matrix.

References

CL-82198: A Technical Guide to a Selective MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CL-82198, a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to support research and development efforts in fields such as osteoarthritis, cancer, and fibrosis.

Core Concepts and Mechanism of Action

This compound is a small molecule inhibitor that exhibits notable selectivity for MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1][2] Unlike many matrix metalloproteinase inhibitors, this compound does not function by chelating the catalytic zinc ion within the enzyme's active site.[1] Instead, its mechanism of action is attributed to its binding within the entire S1' specificity pocket of MMP-13.[2] The morpholine ring of this compound docks adjacent to the catalytic zinc atom, a feature that is believed to be the basis for its selectivity over other MMPs such as MMP-1, MMP-9, and Tumor Necrosis Factor-Alpha Converting Enzyme (TACE).[1][2]

The selective inhibition of MMP-13 by this compound has positioned it as a valuable tool for studying the pathological roles of this enzyme and as a potential starting point for the development of therapeutic agents for conditions like osteoarthritis.[2]

Quantitative Inhibitory Profile

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data for this compound and includes data for WAY-170523, a more potent and selective inhibitor developed from the this compound scaffold, for comparative purposes.[2][3][4]

| Compound | Target | IC50 | Selectivity vs. MMP-1 | Selectivity vs. MMP-9 | Selectivity vs. TACE | Reference |

| This compound | MMP-13 | 3.2 µM / 10 µM | No activity | No activity | No activity | [1][2] |

| WAY-170523 | MMP-13 | 17 nM | >5800-fold | 56-fold | >500-fold | [2][3][4] |

Experimental Protocols

This section details the generalized methodologies for key experiments used to characterize MMP-13 inhibitors like this compound. These protocols are based on standard practices in the field and information derived from studies of similar compounds.

Determination of IC50 for MMP-13 Inhibition (Fluorogenic Substrate Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against MMP-13 using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-13 (catalytic domain)

-

MMP-13 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound (or other test inhibitor) dissolved in DMSO

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: If using a pro-MMP-13, activate it according to the manufacturer's instructions (e.g., with APMA).

-

Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Assay Reaction: a. To each well of the 96-well plate, add a fixed amount of recombinant human MMP-13. b. Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells. c. Incubate the enzyme and inhibitor mixture at 37°C for a pre-determined period (e.g., 30 minutes).

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate.

-

Data Analysis: a. Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time curves. b. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Selectivity Assays

To determine the selectivity of this compound, the IC50 determination protocol described above is repeated using other MMPs (e.g., MMP-1, MMP-9) and TACE with their respective preferred fluorogenic substrates. The resulting IC50 values are then compared to that obtained for MMP-13 to calculate the selectivity ratios.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the experimental workflow for inhibitor screening and a key signaling pathway in which MMP-13 is involved.

Experimental Workflow for MMP-13 Inhibitor Screening

Caption: Workflow for determining the IC50 of an MMP-13 inhibitor.

Simplified MMP-13 Signaling Pathway in Osteoarthritis

References

The Role of Matrix Metalloproteinase-13 in Osteoarthritis and the Therapeutic Potential of the Selective Inhibitor CL-82198

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Osteoarthritis (OA) is a prevalent and debilitating degenerative joint disease characterized primarily by the progressive destruction of articular cartilage.[1] A key enzymatic driver of this degradation is Matrix Metalloproteinase-13 (MMP-13), or collagenase-3.[1][2] Due to its preferential and aggressive cleavage of type II collagen, the main structural component of cartilage, MMP-13 has emerged as a high-value therapeutic target for developing disease-modifying osteoarthritis drugs (DMOADs).[3][4] This technical guide provides a comprehensive overview of the pathological role of MMP-13 in OA, its regulatory signaling pathways, and the preclinical evidence supporting the therapeutic utility of CL-82198, a selective small-molecule inhibitor of MMP-13.[5][] Detailed experimental protocols and quantitative data are presented to support researchers in the field.

The Central Role of MMP-13 in Osteoarthritis Pathogenesis

MMP-13 is a zinc-dependent endopeptidase that plays a pivotal role in the breakdown of the cartilage extracellular matrix (ECM).[2][7] While expressed at low levels in healthy adult cartilage for normal tissue turnover, its expression is significantly upregulated in pathological conditions like OA.[7][8]

Substrate Specificity and Cartilage Degradation

The primary role of MMP-13 in OA is the degradation of type II collagen, which it cleaves more efficiently than other collagenases.[2][9] This action compromises the structural integrity of the articular cartilage, leading to irreversible damage.[10] Beyond type II collagen, MMP-13 also degrades a range of other critical ECM components, further contributing to cartilage breakdown.[9][10]

Key Substrates of MMP-13 in Articular Cartilage:

The breakdown products of cartilage degradation, in turn, stimulate synovial cells to release pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and more MMPs, creating a vicious cycle that accelerates disease progression.[3][4][7]

Regulation of MMP-13 Expression in Chondrocytes

In OA, the expression and activity of MMP-13 in chondrocytes are tightly regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines and biomechanical stress.

-

Pro-inflammatory Cytokines: Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of MMP-13 expression.[13][14] Chondrocytes from OA lesions show increased binding of these cytokines.[13]

-

Signaling Pathways: The upregulation of MMP-13 is mediated by several intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, p38, JNK) and the Nuclear Factor-kappa B (NF-κB) pathway.[14][15] These pathways converge on the MMP-13 gene promoter, activating transcription factors like AP-1 (cFos/cJun) and Runx2 to drive gene expression.[15][16]

-

Epigenetic Regulation: In OA chondrocytes, specific CpG sites in the MMP-13 promoter are demethylated, which correlates with higher levels of gene expression.[17]

This compound: A Selective MMP-13 Inhibitor

This compound is a synthetic, small-molecule inhibitor developed as a selective antagonist of MMP-13.[5][] Its therapeutic potential lies in its ability to specifically target the primary collagenase responsible for cartilage destruction in OA while sparing other MMPs involved in normal physiological processes.

Mechanism of Action and Selectivity

Unlike broad-spectrum MMP inhibitors that often chelate the catalytic zinc ion, this compound exhibits a unique mechanism that confers its selectivity.[18][19] It binds within the entire S1' specificity pocket of the MMP-13 enzyme.[5][19] This distinct binding mode is the basis for its high selectivity for MMP-13 over other metalloproteinases such as MMP-1, MMP-9, and TACE (TNF-α converting enzyme).[18][20]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against MMP-13 has been quantified in various assays. This selectivity is crucial for avoiding the musculoskeletal side effects observed with less selective, broad-spectrum MMP inhibitors.[9]

| Parameter | Value | Target Enzyme | Selectivity Profile | Reference |

| IC₅₀ | 3.2 µM | MMP-13 | No activity against MMP-1, MMP-9, or TACE | [20][21] |

| IC₅₀ | 10 µM | MMP-13 | Does not appear to act by chelating Zn²⁺ | [18] |

Preclinical Efficacy of this compound in Osteoarthritis Models

The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models of OA, demonstrating its ability to inhibit MMP-13 activity and protect cartilage from degradation.

In Vitro Studies

Studies using isolated chondrocytes have confirmed the ability of this compound to effectively block MMP-13 activity.

| Experimental System | Treatment | Key Finding | Reference |

| Cell-free enzymatic assay | 5 ng MMP-13 + 10 µg/mL this compound | >90% inhibition of MMP-13 enzymatic activity | [10][22] |

| Primary murine sternal chondrocytes | Stimulated with BMP-2 + this compound (1-10 µM) | >90% inhibition of MMP-13 activity in culture media | [10][22] |

In Vivo Animal Studies

The efficacy of this compound in preventing OA progression has been demonstrated in a surgically induced meniscal-ligamentous injury (MLI) mouse model of OA.[5][10]

| Animal Model | Treatment Protocol | Outcome Measures | Key Results | Reference |

| MLI-induced OA in 10-week-old mice | This compound (1, 5, or 10 mg/kg; i.p.) every other day for 12 weeks | Histological analysis (Safranin O), histomorphometry | Prevented and decelerated OA progression. Dose-dependent increase in cartilage area and thickness. | [5][10][22] |

Quantitative Histomorphometric Analysis from MLI Mouse Model [22]

| Treatment Group | Increase in Total Cartilage Area (vs. Saline) | Increase in Tibia Cartilage Thickness (vs. Saline) |

| 1 mg/kg this compound | 21% | 11% |

| 5 mg/kg this compound | 19% | 37% |

| 10 mg/kg this compound | 38% | 70% |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of MMP-13 and this compound.

MMP-13 Enzymatic Activity Assay

This protocol is based on the use of a fluorogenic substrate to measure MMP-13 activity.

-

Reagents and Materials: Recombinant active MMP-13, MMP-13 inhibitor (e.g., this compound), fluorogenic MMP-13 substrate (e.g., SensoLyte® 520 MMP-13 Assay Kit), assay buffer, 96-well black microplate, fluorescence microplate reader.

-

Procedure:

-

Prepare serial dilutions of the inhibitor (this compound) in assay buffer.

-

In a 96-well plate, add 50 µL of the MMP-13 enzyme solution to wells containing the inhibitor or vehicle control.

-

Incubate for 10-15 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 50 µL of the fluorogenic MMP-13 substrate solution to each well.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 490 nm/520 nm) every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Calculate the reaction rate (V) from the linear portion of the fluorescence vs. time curve. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting percent inhibition against inhibitor concentration.[10]

-

Primary Chondrocyte Isolation and Culture

This protocol describes the isolation of primary chondrocytes from murine cartilage.

-

Reagents and Materials: 3-day-old mouse pups, sterile dissection tools, PBS, 0.25% Trypsin-EDTA, Collagenase D solution (3 mg/mL), DMEM/F-12 medium with 10% FBS and antibiotics, cell strainers, centrifuge.

-

Procedure:

-

Euthanize pups and aseptically dissect sternal or articular cartilage.

-

Wash the cartilage pieces with sterile PBS.

-

Perform an initial digestion with 0.25% Trypsin-EDTA for 30 minutes at 37°C to remove perichondrium and other non-chondrocytic cells.

-

Discard the supernatant and wash the cartilage pieces with PBS.

-

Digest the cartilage with Collagenase D solution overnight (12-16 hours) at 37°C with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in complete culture medium and plate in culture flasks or plates.

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Use cells at low passage numbers for experiments.[10]

-

Surgical Induction of Osteoarthritis (MLI Model)

This protocol describes the meniscal-ligamentous injury (MLI) model in mice to induce post-traumatic OA.

-

Animals: 10-week-old male mice (e.g., C57BL/6 strain).

-

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Make a small incision on the medial side of the right knee joint.

-

Transect the medial collateral ligament (MCL) and destabilize the medial meniscus by transecting the meniscotibial ligament, which attaches the anterior horn of the medial meniscus to the tibial plateau.[10]

-

Ensure complete destabilization, then close the joint capsule and skin with sutures.

-

Administer post-operative analgesics as required.

-

Sham surgery controls involve the same skin incision and exposure of the ligaments without transection.

-

Allow animals to recover and monitor for health. OA development typically occurs over 8-16 weeks.[10][22]

-

Histological Assessment of Cartilage

This protocol outlines the staining and scoring of cartilage integrity in joint sections.

-

Reagents and Materials: Harvested knee joints, 10% neutral buffered formalin, decalcifying solution (e.g., EDTA), paraffin, microtome, glass slides, Safranin O and Fast Green stains.

-

Procedure:

-

Fix harvested joints in formalin for 24-48 hours.

-

Decalcify the joints in EDTA solution for 14-21 days, changing the solution regularly.

-

Process the decalcified joints through graded alcohols and xylene, and embed in paraffin.

-

Cut 5 µm thick sagittal sections through the medial compartment of the joint.[23]

-

Deparaffinize and rehydrate the sections.

-

Stain with Weigert's iron hematoxylin, followed by Fast Green, and counterstain with 0.1% Safranin O.

-

Analysis: Safranin O stains proteoglycans in the cartilage red/orange, while Fast Green stains bone and other tissues green/blue. The loss of Safranin O staining indicates proteoglycan depletion and cartilage degradation.

-

Scoring: Grade the severity of OA changes using a standardized scoring system, such as the OARSI (Osteoarthritis Research Society International) histopathology grading system.

-

Conclusion and Future Directions

MMP-13 is unequivocally a central player in the pathogenesis of osteoarthritis through its potent degradation of type II collagen and other essential matrix components.[1][3] The upregulation of MMP-13 by pro-inflammatory signals creates a catabolic environment that drives the progressive and irreversible destruction of articular cartilage.[7] The development of selective MMP-13 inhibitors like this compound represents a promising, targeted therapeutic strategy.[1][24] Preclinical data strongly support the efficacy of this compound in preventing cartilage degradation in relevant animal models of OA.[10][22] Its high selectivity for MMP-13 is a key advantage, potentially avoiding the side effects that led to the failure of broad-spectrum MMP inhibitors in clinical trials.[9] Further research should focus on optimizing drug delivery systems to enhance joint residency time and minimize systemic exposure, paving the way for the clinical translation of selective MMP-13 inhibitors as true disease-modifying drugs for osteoarthritis.[24]

References

- 1. The role of matrix metalloproteinases in osteoarthritis pathogenesis: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. The Role of Matrix Metalloproteinase 13 and Vitamin D in Osteoarthritis: A Hospital-Based Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MMP-13 is constitutively produced in human chondrocytes and co-endocytosed with ADAMTS-5 and TIMP-3 by the endocytic receptor LRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MATRIX METALLOPROTEINASE-13 DEFICIENT MICE ARE RESISTANT TO OSTEOARTHRITIC CARTILAGE EROSION BUT NOT CHONDROCYTE HYPERTROPHY OR OSTEOPHYTE DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation of cartilage aggrecan by collagenase-3 (MMP-13) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Potential Value of Matrix Metalloproteinase-13 as a Biomarker for Osteoarthritis [frontiersin.org]

- 13. Autocrine regulation of collagenase 3 (matrix metalloproteinase 13) during osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cytokine-induced MMP13 Expression in Human Chondrocytes Is Dependent on Activating Transcription Factor 3 (ATF3) Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulated Transcription of Human Matrix Metalloproteinase 13 (MMP13) and Interleukin-1β (IL1B) Genes in Chondrocytes Depends on Methylation of Specific Proximal Promoter CpG Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. This compound, Matrix metalloprotinase -13 (MMP-13) inhibitor (CAS 307002-71-7) | Abcam [abcam.com]

- 21. selleckchem.com [selleckchem.com]

- 22. researchgate.net [researchgate.net]

- 23. A novel in vivo murine model of cartilage regeneration. Age and strain-dependent outcome after joint surface injury - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel drug discovery approaches for MMP-13 inhibitors in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CL-82198 In Vitro Potency and IC50

This technical guide provides a comprehensive overview of the in vitro potency, IC50 values, and mechanism of action for CL-82198, a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a synthetic, small-molecule inhibitor specifically designed to target MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[] Its role in pathological processes such as osteoarthritis and cancer has made it a significant target for therapeutic intervention.[][2] this compound is noted for its high selectivity for MMP-13 over other metalloproteinases, making it a valuable tool for research and a candidate for further drug development.[3]

In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[4] For this compound, studies have reported varying IC50 values against its primary target, MMP-13. The compound demonstrates high selectivity, with no significant inhibitory activity observed against other related enzymes at comparable concentrations.

Table 1: IC50 Values and Selectivity of this compound

| Target Enzyme | IC50 Value | Source |

| MMP-13 | 3.2 µM | [5] |

| MMP-13 | 10 µM | [3][6] |

| MMP-1 | No Activity | [3] |

| MMP-9 | No Activity | [3] |

| TACE (TNF-α Converting Enzyme) | No Activity | [3] |

Mechanism of Action

This compound employs a distinct mechanism of inhibition. Unlike many MMP inhibitors that function by chelating the catalytic zinc ion in the enzyme's active site, this compound operates through a non-chelating mechanism. It achieves its selectivity by binding deeply within the entire S1' specificity pocket of MMP-13.[2][3] This unique binding mode, which involves docking with its morpholine ring adjacent to the catalytic zinc, is the structural basis for its high selectivity against other MMPs that lack a similarly shaped pocket.[3]

Experimental Protocol: In Vitro MMP-13 Inhibition Assay

The determination of this compound's IC50 value is typically performed using a fluorogenic enzymatic assay. The following is a representative protocol.

4.1. Materials and Reagents

-

Recombinant human MMP-13 (catalytic domain)

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorimeter capable of excitation/emission at ~325 nm/395 nm

4.2. Procedure

-

Enzyme Preparation: Dilute the recombinant MMP-13 to the desired working concentration in the assay buffer.

-

Inhibitor Preparation: Perform a serial dilution of the this compound stock solution in DMSO, followed by a further dilution in assay buffer to achieve the final test concentrations.

-

Incubation: Add a fixed volume of the diluted MMP-13 enzyme to each well of the 96-well plate. Add an equal volume of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Add a fixed volume of the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed fluorimeter. Measure the increase in fluorescence intensity over time. The cleavage of the substrate by MMP-13 separates the fluorophore (Mca) from the quencher (Dpa), resulting in a quantifiable signal.

-

Data Analysis: Calculate the initial reaction velocity (V) for each inhibitor concentration. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Additional In Vitro Cellular Effects

Beyond direct enzymatic inhibition, this compound has demonstrated activity in various cell-based assays, highlighting its potential to modulate cellular processes relevant to disease.

Table 2: Summary of Reported In Vitro Cellular Activities of this compound

| Cell Line | Concentration | Incubation Time | Observed Effect | Source |

| LS174 (Colon Carcinoma) | 10 µM | 24 hours | Significantly reduced cell migration. | [2][7] |

| Hepatic Stellate Cells | Not specified | Not specified | Decreased protein levels of CTGF and TGF-β1. | [2][7] |

Conclusion

This compound is a potent and highly selective in vitro inhibitor of MMP-13. Its efficacy is attributed to a unique, non-chelating binding mechanism within the S1' pocket of the enzyme. With reported IC50 values in the low micromolar range (3.2 µM to 10 µM), it serves as a critical reference compound for studying the biological roles of MMP-13 and for the development of therapeutics targeting matrix degradation pathologies. Further investigations in cellular models have confirmed its ability to modulate cell migration and the expression of profibrotic proteins.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]

- 7. This compound | MMP | TargetMol [targetmol.com]

CL-82198: A Technical Guide to its Therapeutic Potential as a Selective MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-82198 is a potent and selective small molecule inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action, preclinical efficacy in various disease models, and potential therapeutic applications. The information is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of selective MMP-13 inhibition. While significant preclinical data exists for its use in osteoarthritis, emerging evidence suggests potential applications in oncology and fibrosis. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Dysregulation of MMP activity is implicated in a variety of diseases, including arthritis, cancer, and fibrosis. MMP-13, also known as collagenase-3, exhibits a high affinity for type II collagen, the primary collagenous component of articular cartilage. Its elevated expression in disease states makes it a compelling therapeutic target.

This compound has emerged as a selective inhibitor of MMP-13.[1][2] Its selectivity is attributed to its unique binding mode within the S1' pocket of the enzyme, distinguishing it from other MMPs such as MMP-1 and MMP-9.[1][2] This selectivity profile suggests a potential for therapeutic intervention with a reduced risk of off-target effects associated with broader-spectrum MMP inhibitors. This guide will delve into the technical details of this compound, presenting the current state of knowledge regarding its therapeutic utility.

Mechanism of Action

This compound exerts its therapeutic effects through the selective inhibition of MMP-13. The proposed mechanism of action is detailed below.

Molecular Interaction with MMP-13

This compound is a non-zinc-chelating inhibitor that binds to the S1' subsite of the MMP-13 active site. This interaction is key to its high selectivity. By occupying this pocket, this compound allosterically blocks the catalytic activity of MMP-13, preventing the degradation of its substrates, most notably type II collagen.

Caption: Molecular mechanism of this compound action on MMP-13.

Downstream Signaling Pathways

The inhibition of MMP-13 by this compound has significant downstream effects, particularly in the context of osteoarthritis. MMP-13 is a key effector in the inflammatory signaling cascade that leads to cartilage degradation. By blocking MMP-13, this compound can interrupt this pathological process.

Caption: Inhibition of the MMP-13 signaling pathway by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Assay Type | Species | Reference |

| MMP-13 | 10 | Enzyme Inhibition Assay | Not Specified | [3] |

| MMP-13 | 3.2 | Enzyme Inhibition Assay | Not Specified | [4] |

| MMP-1 | >100 | Enzyme Inhibition Assay | Not Specified | [2] |

| MMP-9 | >100 | Enzyme Inhibition Assay | Not Specified | [2] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Osteoarthritis

| Parameter | Dosage | Administration | Treatment Duration | Outcome | Reference |

| Cartilage Degradation | 1, 5, 10 mg/kg | Intraperitoneal | 12 weeks | Dose-dependent decrease in cartilage degradation | Not specified |

| Cartilage Area | 1, 5, 10 mg/kg | Intraperitoneal | 12 weeks | Dose-dependent increase in tibial cartilage area | Not specified |

| Cartilage Thickness | 1, 5, 10 mg/kg | Intraperitoneal | 12 weeks | Dose-dependent increase in tibial cartilage thickness | Not specified |

Table 3: In Vitro Effects of this compound on Cancer Cell Migration and Fibrosis Markers

| Cell Line/Model | Concentration | Incubation Time | Effect | Reference |

| LS174 (Colon Carcinoma) | 10 µM | 24 hours | Significant reduction in cell migration | [1] |

| Hepatic Stellate Cells | Not Specified | Not Specified | Decrease in CTGF and TGF-β1 protein levels | [1] |

Note: Detailed quantitative data on the percentage of migration inhibition and the reduction of fibrosis markers are not available in the reviewed literature.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving this compound.

In Vitro MMP-13 Enzyme Inhibition Assay

A detailed, specific protocol for this compound is not publicly available. However, a general protocol for an MMP-13 inhibition assay would typically involve the following steps:

-

Reagents and Materials: Recombinant human MMP-13, a fluorogenic MMP-13 substrate, assay buffer, and a plate reader capable of fluorescence detection.

-

Procedure: a. Activate the pro-MMP-13 to its active form according to the manufacturer's instructions. b. Prepare a serial dilution of this compound in the assay buffer. c. In a 96-well plate, add the activated MMP-13, the this compound dilutions (or vehicle control), and the assay buffer. d. Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature. e. Initiate the reaction by adding the fluorogenic substrate. f. Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro MMP-13 inhibition assay.

Animal Model of Osteoarthritis

The in vivo efficacy of this compound was evaluated in a meniscal-ligamentous injury (MLI) induced osteoarthritis model in mice. While a detailed surgical and experimental protocol is not provided in the available sources, a general methodology for such a study is as follows:

-

Animal Model: C57BL/6 mice are commonly used.

-

Surgical Procedure: a. Anesthetize the mice. b. Create a small incision over the knee joint. c. Transect the medial meniscotibial ligament to induce joint instability, leading to osteoarthritis development. d. Suture the incision. Sham-operated animals undergo the same procedure without ligament transection.

-

Treatment: a. Administer this compound or vehicle control via intraperitoneal injection at the specified doses and frequency.

-

Endpoint Analysis: a. After the treatment period, euthanize the animals and collect the knee joints. b. Fix, decalcify, and embed the joints in paraffin. c. Section the joints and stain with Safranin O and Fast Green to visualize cartilage. d. Score the cartilage degradation using a standardized scoring system (e.g., OARSI score). e. Perform histomorphometric analysis to quantify cartilage area and thickness.

Caption: Experimental workflow for an in vivo osteoarthritis model.

In Vitro Cell Migration Assay (Wound Healing Assay)

A specific protocol for the LS174 cell migration assay with this compound is not available. A general wound healing assay protocol is as follows:

-

Cell Culture: Culture LS174 cells to confluence in a multi-well plate.

-

Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and then add media containing this compound at the desired concentration or a vehicle control.

-

Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., 24 hours).

-

Data Analysis: Measure the area of the wound at each time point. The reduction in the wound area over time is indicative of cell migration. Calculate the percentage of wound closure for treated versus control cells.

Analysis of Fibrosis Markers in Hepatic Stellate Cells

Details of the specific experimental protocol are not available. A general approach to assess the effect of this compound on CTGF and TGF-β1 protein levels in hepatic stellate cells would likely involve:

-

Cell Culture: Isolate and culture primary hepatic stellate cells or use an immortalized cell line.

-

Activation: Activate the stellate cells to a profibrotic phenotype, for example, by culturing on plastic or treatment with TGF-β1.

-

Treatment: Treat the activated cells with this compound or a vehicle control for a specified duration.

-

Protein Analysis: a. Collect the cell culture supernatant and/or cell lysates. b. Quantify the levels of CTGF and TGF-β1 proteins using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting.

Potential Therapeutic Applications

Based on the available preclinical data, this compound shows promise in several therapeutic areas.

-

Osteoarthritis: The most robust evidence for the therapeutic potential of this compound is in the treatment of osteoarthritis. Its ability to selectively inhibit MMP-13, a key driver of cartilage degradation, and the positive in vivo data in a relevant animal model, support its further investigation as a disease-modifying osteoarthritis drug (DMOAD).

-

Oncology: The finding that this compound can inhibit the migration of colon carcinoma cells suggests a potential role in cancer therapy.[1] MMP-13 is known to be involved in tumor invasion and metastasis. By inhibiting MMP-13, this compound could potentially limit the spread of cancer cells. Further research is needed to explore this application in various cancer types and to understand the underlying mechanisms.

-

Fibrosis: The observation that this compound can reduce the levels of pro-fibrotic markers CTGF and TGF-β1 in hepatic stellate cells points towards a potential anti-fibrotic activity.[1] MMP-13 is implicated in tissue remodeling and its inhibition could modulate fibrotic processes in organs such as the liver. This warrants further investigation into the efficacy of this compound in models of hepatic and potentially other types of fibrosis.

Future Directions and Conclusion

This compound is a selective MMP-13 inhibitor with demonstrated preclinical efficacy, particularly in the context of osteoarthritis. The available data provide a strong rationale for its continued development as a potential therapeutic agent.

Key areas for future research include:

-

Pharmacokinetics and Pharmacodynamics: A thorough characterization of the pharmacokinetic and pharmacodynamic profile of this compound is essential for optimizing dosing regimens and predicting clinical outcomes. To date, no specific pharmacokinetic data for this compound has been found in the public domain.

-

Toxicology: Comprehensive toxicology studies are required to establish the safety profile of this compound before it can be considered for clinical trials.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human patients with osteoarthritis, cancer, or fibrotic diseases. A search for clinical trials involving this compound did not yield any results.

-

Further Mechanistic Studies: Deeper investigation into the downstream effects of MMP-13 inhibition by this compound in different disease contexts will provide a more complete understanding of its therapeutic potential.

References

- 1. Inhibition of hepatic fibrogenesis by matrix metalloproteinase-9 mutants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects and regulation of connective tissue growth factor on hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

CL-82198: A Technical Guide to its Role in Mitigating Collagen Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CL-82198, a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). The document elucidates the mechanism of action of this compound and its subsequent effects on collagen degradation, a critical process in the pathogenesis of various diseases, including osteoarthritis and rheumatoid arthritis. This guide consolidates quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to support researchers and professionals in the field of drug development.

Introduction to this compound and Collagen Degradation

Collagen, the most abundant protein in the extracellular matrix (ECM), provides structural integrity to connective tissues. Its degradation is a tightly regulated process, primarily mediated by a family of zinc-dependent endopeptidases known as Matrix Metalloproteinases (MMPs). Among these, MMP-13, or collagenase-3, exhibits a particularly high activity against type II collagen, a major component of articular cartilage.[1] Dysregulation of MMP-13 activity is a key driver in the pathological breakdown of cartilage observed in degenerative joint diseases.

This compound has emerged as a valuable research tool and a potential therapeutic agent due to its selective inhibition of MMP-13.[1][2] Understanding its mechanism and effects is crucial for the development of novel treatment strategies for collagen-degrading diseases.

Mechanism of Action of this compound

This compound is a non-zinc-chelating inhibitor that exhibits its selectivity for MMP-13 by binding to the entire S1' specificity pocket of the enzyme.[2][3] This pocket is a key determinant of substrate specificity among MMPs. The unique topography of the MMP-13 S1' pocket allows for the accommodation of the morpholine ring of this compound, which docks adjacent to the catalytic zinc atom.[3] This mode of binding sterically hinders the entry and proper positioning of the collagen substrate, thereby preventing its cleavage and subsequent degradation. This targeted interaction is the basis for its high selectivity over other MMPs, such as MMP-1 and MMP-9.[2][3]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against MMP-13 has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) values reported in the literature provide a clear indication of its efficacy.

| Enzyme | Species | IC50 | Reference |

| MMP-13 | Human | 3.2 µM - 10 µM | [4] |

| MMP-1 | Human | No significant inhibition | [2][3] |

| MMP-9 | Human | No significant inhibition | [2][3] |

| TACE (TNF-α Converting Enzyme) | Not Specified | No significant inhibition | [3] |

Note: While this compound is highly selective for MMP-13 over MMP-1 and MMP-9, a comprehensive quantitative analysis of its inhibitory activity against a broader panel of MMPs is not extensively documented in publicly available literature.

Signaling Pathways in Collagen Degradation Modulated by this compound

The expression and activity of MMP-13 are regulated by complex signaling cascades initiated by various pro-inflammatory and catabolic stimuli. Cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of MMP-13 gene expression in chondrocytes. These signaling pathways often converge on the activation of transcription factors like NF-κB and AP-1, which then bind to the promoter region of the MMP-13 gene, driving its transcription. By inhibiting MMP-13, this compound acts downstream in this cascade to prevent the final step of collagen cleavage.

Below is a diagram illustrating the signaling pathway leading to MMP-13 mediated collagen degradation and the point of intervention for this compound.

Caption: Signaling pathway of MMP-13 mediated collagen degradation and inhibition by this compound.

Experimental Protocols

In Vitro MMP-13 Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against MMP-13 using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-13 (pro-enzyme)

-

APMA (4-aminophenylmercuric acetate) for pro-MMP-13 activation

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound (or other test inhibitor) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Activate pro-MMP-13: Incubate pro-MMP-13 with 1 mM APMA in assay buffer for 1-2 hours at 37°C.

-

Prepare inhibitor dilutions: Create a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Assay setup: To each well of the 96-well plate, add:

-

Assay buffer

-

Diluted this compound (or vehicle control)

-

Activated MMP-13 enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate reaction: Add the fluorogenic MMP-13 substrate to each well to a final concentration recommended by the manufacturer.

-

Measure fluorescence: Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals for 30-60 minutes at 37°C.

-

Data analysis: Calculate the initial reaction velocity (V) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: Workflow for in vitro MMP-13 inhibition assay.

In Vitro Collagen Degradation Assay

This protocol outlines a method to assess the ability of this compound to prevent the degradation of collagen by MMP-13.

Materials:

-

Type II collagen (from bovine or chicken articular cartilage)

-

Recombinant human MMP-13 (activated as described in 5.1)

-

This compound

-

Assay buffer (as in 5.1)

-

SDS-PAGE gels and electrophoresis apparatus

-

Coomassie Brilliant Blue or silver stain

-

Densitometer

Procedure:

-

Prepare collagen solution: Dissolve type II collagen in a suitable acidic buffer (e.g., 50 mM acetic acid) and then neutralize to pH 7.5 with assay buffer.

-

Reaction setup: In microcentrifuge tubes, combine:

-

Collagen solution

-

Activated MMP-13

-

This compound at various concentrations (or vehicle control)

-

-

Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 4-24 hours).

-

Stop reaction: Stop the reaction by adding a solution containing a broad-spectrum MMP inhibitor (e.g., EDTA) and preparing the samples for SDS-PAGE by adding loading buffer.

-

SDS-PAGE analysis: Run the samples on an SDS-PAGE gel to separate the intact collagen chains from the degradation fragments.

-

Staining and visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. Intact collagen will appear as high molecular weight bands (α, β, and γ chains), while degraded collagen will show lower molecular weight fragments.

-

Quantification: Use a densitometer to quantify the intensity of the intact collagen bands. Compare the band intensities in the inhibitor-treated samples to the control (no inhibitor) to determine the extent of collagen protection.

Caption: Workflow for in vitro collagen degradation assay.

In Vivo Studies: Animal Models

The efficacy of this compound in preventing collagen degradation has been evaluated in animal models of osteoarthritis. A commonly used model is the surgically induced osteoarthritis model in mice, such as the destabilization of the medial meniscus (DMM) model.

Example Study Design:

-

Animals: Male C57BL/6 mice (10-12 weeks old).

-

Induction of Osteoarthritis: Surgical destabilization of the medial meniscus in one knee joint. The contralateral knee serves as a control.

-

Treatment: Administration of this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, and 10 mg/kg body weight) or a vehicle control, typically starting one day post-surgery and continuing for several weeks.

-

Outcome Measures:

-

Histological Analysis: At the end of the study, knee joints are harvested, sectioned, and stained (e.g., with Safranin O and Fast Green) to assess cartilage degradation, proteoglycan loss, and overall joint morphology. Scoring systems like the OARSI score are used for quantification.

-

Immunohistochemistry: Staining for markers of collagen degradation (e.g., C2C neoepitope) and MMP-13 expression.

-

Behavioral Analysis: Assessment of pain and joint function using methods like the von Frey filament test or incapacitance testing.

-

Conclusion

This compound is a potent and selective inhibitor of MMP-13 that effectively prevents collagen degradation in vitro and in vivo. Its specific mechanism of action, targeting the S1' pocket of MMP-13, makes it a valuable tool for studying the role of this collagenase in various physiological and pathological processes. For drug development professionals, this compound represents a promising lead compound for the development of disease-modifying therapies for conditions characterized by excessive collagen breakdown, such as osteoarthritis. Further research to fully elucidate its selectivity profile and optimize its pharmacokinetic properties will be crucial for its potential clinical translation.

References

Methodological & Application

Application Notes and Protocols for CL-82198 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-82198 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen, in pathological conditions such as osteoarthritis.[1][2][3][4] Unlike broad-spectrum MMP inhibitors, this compound exhibits high selectivity for MMP-13, minimizing off-target effects.[3][5] Its mechanism of action involves binding to the S1' pocket of the MMP-13 catalytic domain, a distinct interaction that does not rely on zinc chelation.[1][3][4] These characteristics make this compound a valuable tool for in vitro research into osteoarthritis and other diseases where MMP-13 plays a significant role.

These application notes provide detailed protocols for in vitro studies using this compound, covering MMP-13 activity assays, cell-based assays with chondrocytes, and analysis of protein expression.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro experimental settings.

Table 1: Inhibitory Activity of this compound against MMP-13

| Parameter | Value | Cell/System | Reference |

| IC50 | 3.2 µM | Purified MMP-13 | [6] |

| IC50 | 10 µM | Purified MMP-13 | [3] |

| Inhibition | >90% at 5 µM and 10 µM | BMP-2-treated primary chondrocyte conditioned media | [4] |

| Inhibition | 84% at 1 µM | BMP-2-treated primary chondrocyte conditioned media | [4] |

Table 2: Effects of this compound on Cellular Functions

| Experiment | Cell Type | Concentration | Effect | Reference |

| Cell Migration | LS174T | 10 µM | Significantly reduced | [1] |

| Protein Expression | Hepatic Stellate Cells | Not specified | Decreased CTGF and TGF-β1 protein levels | [1] |

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by CL-821998.

Caption: Mechanism of this compound in inhibiting MMP-13-mediated collagen degradation.

Experimental Protocols

In Vitro MMP-13 Activity Assay (Fluorogenic FRET-based)

This protocol describes a method to determine the inhibitory activity of this compound on purified MMP-13 using a Fluorescence Resonance Energy Transfer (FRET) peptide substrate.

Materials:

-

Recombinant human MMP-13 (activated)

-

This compound

-

MMP-13 FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to achieve the desired final concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of Assay Buffer, 25 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO), and 25 µL of the activated MMP-13 solution.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add 25 µL of the FRET peptide substrate to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the example substrate) every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro MMP-13 activity assay.

Chondrocyte Culture and Treatment with this compound

This protocol details the culture of primary chondrocytes and their treatment with this compound to assess its effect on MMP-13 activity in a cellular context.

Materials:

-

Primary human or animal chondrocytes

-

Chondrocyte Growth Medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin)

-

Recombinant human Bone Morphogenetic Protein 2 (BMP-2)

-

This compound

-

Tissue culture plates

-

MMP-13 activity assay kit

Procedure:

-

Chondrocyte Culture: Culture primary chondrocytes in Chondrocyte Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed chondrocytes in 12-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Induction of MMP-13 Expression: Replace the medium with fresh growth medium containing 100 ng/mL of BMP-2 to induce hypertrophy and MMP-13 production.

-

Treatment with this compound: Concurrently with BMP-2 stimulation, treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the cells for 60 hours.

-

Sample Collection: Collect the conditioned media from each well.

-

MMP-13 Activity Measurement: Determine the MMP-13 activity in the collected conditioned media using a commercially available MMP-13 activity assay kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the MMP-13 activity to the total protein concentration in the corresponding cell lysates. Calculate the percentage of inhibition of MMP-13 activity by this compound compared to the BMP-2 stimulated, vehicle-treated control.

Caption: Workflow for chondrocyte culture and treatment with this compound.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol describes how to assess the effect of this compound on the migration of LS174T colon carcinoma cells.

Materials:

-

LS174T cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

6-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed LS174T cells in 6-well plates and grow them to form a confluent monolayer.

-

Creating the Scratch: Create a "wound" in the cell monolayer by scratching a straight line with a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Replace the PBS with a complete growth medium containing this compound (e.g., 10 µM) or a vehicle control (DMSO).

-

Image Acquisition: Immediately acquire images of the scratch at time 0.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

-

Time-course Imaging: Acquire images of the same fields at regular intervals (e.g., 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure relative to the initial scratch area. Compare the migration rate between this compound-treated and control cells.

Western Blot Analysis for CTGF and TGF-β1

This protocol outlines the procedure to evaluate the effect of this compound on the protein levels of Connective Tissue Growth Factor (CTGF) and Transforming Growth Factor-beta 1 (TGF-β1) in hepatic stellate cells.

Materials:

-

Hepatic stellate cells (e.g., LX-2)

-

Complete growth medium

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against CTGF, TGF-β1, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture hepatic stellate cells and treat them with this compound at the desired concentration and for the appropriate duration.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CTGF, TGF-β1, and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of CTGF and TGF-β1 to the loading control. Compare the protein levels in this compound-treated cells to the control cells.

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. Transforming Growth Factor-β (TGF-β)-mediated Connective Tissue Growth Factor (CTGF) Expression in Hepatic Stellate Cells Requires Stat3 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CL-82198 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-82198 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1][2][3] Its high selectivity for MMP-13 over other MMPs, such as MMP-1 and MMP-9, makes it a valuable tool for investigating the specific roles of MMP-13 in various physiological and pathological processes.[2][4] These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to study its effects on cell behavior and signaling pathways.

Mechanism of Action: this compound is a non-zinc-chelating inhibitor that binds to the S1' pocket of the MMP-13 active site.[3][4][5] This specific interaction is the basis for its high selectivity. By inhibiting MMP-13, this compound can prevent the breakdown of the extracellular matrix, thereby influencing processes such as cell migration, invasion, and tissue remodeling.[1]

Data Presentation

Inhibitory Activity of this compound

| Parameter | Value | Species | Notes |

| IC50 | 3.2 µM | Human | Recombinant MMP-13.[2][6] |

| IC50 | 10 µM | Not Specified | A selective inhibitor of MMP-13.[7][8] |

Effects of this compound in Cell-Based Assays

| Cell Line | Assay | Concentration | Incubation Time | Observed Effect |

| LS174T (Human colon adenocarcinoma) | Cell Migration | 10 µM | 24 hours | Significant reduction in cell migration.[4][5] |

| Hepatic Stellate Cells | Western Blot | Not Specified | Not Specified | Decreased protein levels of CTGF and TGF-β1.[4][5] |

| Primary Murine Sternal Chondrocytes | MMP-13 Activity Assay | 1 µM, 5 µM, 10 µM | 60 hours | Inhibition of BMP-2-induced MMP-13 activity by >90%.[3][9] |

Mandatory Visualizations

Signaling Pathways

Caption: MMP-13 signaling in chondrocytes and the inhibitory action of this compound.

Caption: Role of MMP-13 in cancer cell migration and invasion and its inhibition by this compound.

Experimental Workflow

Caption: General experimental workflow for using this compound in cell culture.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the manufacturer's instructions, this compound is soluble in DMSO at concentrations up to 60 mg/mL.

-

To prepare a 10 mM stock solution, dissolve 3.02 mg of this compound (Molecular Weight: 302.37 g/mol ) in 1 mL of sterile DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 3 months.

Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Cell Migration Assay (Boyden Chamber/Transwell Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

24-well plate with cell culture inserts (e.g., 8 µm pore size)

-

Cells of interest (e.g., LS174T)

-

Serum-free cell culture medium

-

Complete cell culture medium (containing serum or other chemoattractants)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Cotton swabs

Protocol:

-

Seed cells into the upper chamber of the transwell inserts in serum-free medium. A typical cell density is 1 x 10^5 cells per insert, but this should be optimized.

-

In the lower chamber, add complete medium containing a chemoattractant (e.g., 10% FBS).

-

Add this compound to the upper chamber at desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for your cell line's migration rate (e.g., 24 hours).

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 20 minutes at room temperature.

-

Gently wash the inserts with PBS.

-

Stain the migrated cells by immersing the inserts in a staining solution for 15 minutes at room temperature.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Image the stained cells using a microscope and quantify the number of migrated cells per field of view.

Western Blot Analysis for CTGF and TGF-β1

This protocol outlines the general steps for analyzing changes in protein expression following treatment with this compound.

Materials:

-

Cells of interest (e.g., hepatic stellate cells)

-

6-well cell culture plates

-

This compound stock solution

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against CTGF, TGF-β1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to adhere and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for the desired time (e.g., 24 or 48 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-CTGF, anti-TGF-β1, and loading control) overnight at 4°C, following the manufacturer's recommended dilutions.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vitro MMP-13 Inhibition Assay

This protocol can be used to confirm the direct inhibitory effect of this compound on MMP-13 activity.

Materials:

-

Recombinant active MMP-13

-

MMP-13 fluorogenic substrate

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

This compound stock solution

-

96-well black microplate

-

Fluorometric plate reader

Protocol:

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of desired final concentrations.

-

In a 96-well black microplate, add the recombinant active MMP-13 to each well (except for the no-enzyme control).

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the MMP-13 fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

-

Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytokine-induced MMP13 Expression in Human Chondrocytes Is Dependent on Activating Transcription Factor 3 (ATF3) Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MMP-13 is constitutively produced in human chondrocytes and co-endocytosed with ADAMTS-5 and TIMP-3 by the endocytic receptor LRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Transcriptional regulation of collagenase (MMP-1, MMP-13) genes in arthritis: integration of complex signaling pathways for the recruitment of gene-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CL-82198 in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-82198 is a selective inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of type II collagen, a major component of articular cartilage.[1] This makes this compound a compound of significant interest for the development of disease-modifying osteoarthritis drugs (DMOADs). These application notes provide a summary of the currently available data on the use of this compound in in vivo animal models of osteoarthritis, along with detailed experimental protocols to guide researchers in their study design.

Mechanism of Action

This compound selectively binds to the S1' pocket of MMP-13, a feature that confers its high selectivity over other MMPs such as MMP-1 and MMP-9.[1] Unlike many broad-spectrum MMP inhibitors, this compound does not chelate the catalytic zinc ion within the enzyme's active site. The inhibition of MMP-13 by this compound prevents the breakdown of the extracellular matrix, particularly type II collagen, thereby protecting cartilage from degradation in osteoarthritic conditions.

MMP-13 Signaling Pathway in Osteoarthritis